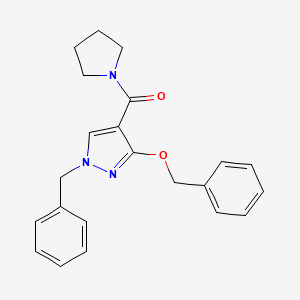

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-22(24-13-7-8-14-24)20-16-25(15-18-9-3-1-4-10-18)23-21(20)27-17-19-11-5-2-6-12-19/h1-6,9-12,16H,7-8,13-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFULTQCLUYHHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of benzyl and benzyloxy substituents. The final step involves the attachment of the pyrrolidinyl group to the methanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to streamline the synthesis process. Additionally, purification methods such as recrystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Synthetic Routes:

- Formation of Pyrazole Ring: Utilizing hydrazine derivatives and appropriate ketones.

- Substitution Reactions: Introducing benzyl and benzyloxy groups via nucleophilic substitution.

- Final Assembly: Attaching the pyrrolidinyl group through condensation reactions.

Chemistry

In synthetic chemistry, (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone serves as a valuable intermediate for creating more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to modify its structure for specific applications.

Biology

Research into the biological activity of this compound suggests potential interactions with various biological targets. The pyrazole and pyrrolidinyl moieties may enable it to act on enzymes or receptors involved in critical biological pathways.

Potential Biological Activities:

- Antimicrobial properties

- Anti-inflammatory effects

- Modulation of enzyme activity

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for therapeutic applications due to its structural characteristics that may allow it to inhibit or modulate specific biological targets. Investigations into its pharmacological properties could lead to the development of new drugs.

Therapeutic Potential:

- Development of inhibitors for cancer-related enzymes

- Exploration as an anti-diabetic agent

- Investigation for neuroprotective effects

Industrial Applications

In industry, this compound can be utilized in the production of novel materials or as an intermediate in synthesizing other valuable chemicals. Its unique properties may find applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure suggests that it might interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Structure: A dihydropyrazole fused to an indole moiety, with a pyridinyl methanone group. This structural variation may influence solubility and biological activity .

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one Structure: Features a hydroxy group at position 5 and a conjugated enone system. Key Differences: The hydroxy group enhances hydrogen-bonding capacity, while the enone system allows for keto-enol tautomerism, which is absent in the target compound’s benzyloxy and pyrrolidine groups .

Compounds from CAS Data () (1-Methyl-1H-pyrazol-3-yl)methanol (Similarity: 0.66): Retains the pyrazole core but replaces bulky benzyl groups with a methyl and hydroxymethyl group, reducing steric hindrance.

Physicochemical and Functional Properties

- Solubility : Compounds with polar substituents (e.g., hydroxy, carboxylic acid) exhibit higher aqueous solubility, whereas benzyl and pyrrolidine groups in the target compound likely enhance lipid solubility .

- Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., methanone) often show enhanced binding to biological targets like kinases or GPCRs. The pyrrolidine moiety in the target compound could improve bioavailability due to its amine functionality .

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Routes : The target compound’s benzyl and benzyloxy groups suggest a multi-step synthesis involving alkylation and etherification, akin to methods used for related pyrazoles .

- Knowledge Gaps: Limited data exist on the target compound’s biological activity, toxicity, or pharmacokinetics. Further studies comparing its efficacy with analogs (e.g., indole- or carboxylic acid-containing derivatives) are needed.

Biological Activity

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a pyrrolidinyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, which may include interactions with various molecular targets. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure

The structure of this compound can be represented as follows:

This structure features:

- A pyrazole ring substituted with benzyl and benzyloxy groups.

- A pyrrolidinyl group attached to a methanone moiety.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The presence of both pyrazole and pyrrolidinyl moieties suggests potential for hydrogen bonding and hydrophobic interactions, which are critical for modulating target activity.

Potential Targets

- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by studies on related pyrazole derivatives that inhibit pro-inflammatory cytokines in cellular models .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects, where similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer activity in breast cancer cell lines. | Induced significant apoptosis at micromolar concentrations. |

| Study 2 | Investigated anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. | Reduced levels of TNF-alpha and IL-6 significantly. |

| Study 3 | Assessed neuroprotective effects in models of Parkinson's disease. | Demonstrated reduced neuronal death and improved behavioral outcomes. |

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the pyrazole core followed by the introduction of substituents. This synthetic approach allows for the exploration of various analogs to optimize biological activity.

Industrial Applications

In addition to its potential as a therapeutic agent, this compound could serve as an intermediate in the synthesis of other pharmaceuticals or materials due to its unique chemical properties.

Q & A

Q. What are the common synthetic routes for (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyrazole precursors and pyrrolidine derivatives. For example:

- Step 1 : React 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid with pyrrolidine in the presence of coupling agents (e.g., DCC or EDCI) under anhydrous conditions.

- Step 2 : Purify via recrystallization (e.g., methanol or ethanol) or column chromatography.

Key variables include solvent choice (e.g., xylene for reflux, ), reaction time (25–30 hours for cyclization, ), and stoichiometric ratios (e.g., VPET/VEA ratios affecting yields, ).

Q. How is the structural integrity of this compound verified in research settings?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : To analyze proton environments (e.g., benzyloxy groups at δ 4.5–5.5 ppm).

- X-ray Crystallography : For absolute configuration determination (e.g., SHELX refinement, ).

- HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight (e.g., ESI-TOF matching theoretical m/z, ).

- FTIR : To confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer : Optimization focuses on:

- Solvent Ratios : Higher VPET/VEA ratios (e.g., 15:1) improve yields by stabilizing intermediates ().

- Catalysts : Use of chloranil (1.4 mmol) for dehydrogenation ().

- Temperature Control : Reflux in xylene (≥140°C) for complete cyclization.

Table 1 : Yield Optimization from Analogous Syntheses ()

| VPET/VEA Ratio | Reaction Time (hr) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 15:1 | 25 | 58 | 94–96 |

| 8:1 | 30 | 60 | 178–180 |

Q. How can researchers address discrepancies in reported biological activities?

- Methodological Answer : Contradictions arise due to:

- Assay Variability : Use standardized protocols (e.g., enzyme inhibition assays vs. cell-based models).

- Target Selectivity : Perform competitive binding studies with isotopic labeling (e.g., ³H-ligands).

- Structural Analogs : Compare activity with derivatives lacking benzyloxy groups (). For example, nitro-substituted pyrazoles show higher binding affinity to 11β-HSD1 ().

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., 11β-HSD1, ).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity ().

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

Q. What methodologies improve solubility and bioavailability?

- Methodological Answer :

- Co-Solvents : Use DMSO or cyclodextrins to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of benzyloxy moieties).

- Structural Modifications : Replace benzyl groups with hydrophilic substituents (e.g., -OH or -COOH, ).

Table 2 : Physicochemical Properties of Analogous Compounds ()

| Compound | LogP | Solubility (mg/mL) |

|---|---|---|

| Nitro-pyrrolidinyl pyrazole | 2.1 | 0.45 |

| Hydroxy-substituted derivative | 1.3 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.